molecular formula C16H11N3OS2 B2646251 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone CAS No. 1023537-48-5

5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone

Cat. No.: B2646251
CAS No.: 1023537-48-5
M. Wt: 325.4
InChI Key: ZAOIVHKLZDTZIK-UHFFFAOYSA-N
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Description

5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone is a heterocyclic compound featuring a 1,2,4-triazole core fused with a thiophene moiety. The molecule incorporates a phenyl group at the 5-position of the triazole ring and a prop-2-ynylthio (propargylthio) substituent at the 3-position. This compound belongs to a class of nitrogen-sulfur heterocycles known for their pharmacological versatility, particularly in anticancer and antimicrobial applications . Its synthesis likely involves nucleophilic substitution or cyclization reactions, as seen in analogous triazole-thiophene derivatives .

Properties

IUPAC Name

(5-phenyl-3-prop-2-ynylsulfanyl-1,2,4-triazol-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-2-10-22-16-17-14(12-7-4-3-5-8-12)19(18-16)15(20)13-9-6-11-21-13/h1,3-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAOIVHKLZDTZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NN(C(=N1)C2=CC=CC=C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and thienyl groups. The prop-2-ynylthio group is then added through a nucleophilic substitution reaction. The final step involves the formation of the ketone group through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the prop-2-ynylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone has been investigated for its potential as an antifungal agent. The triazole moiety is particularly significant due to its established role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

Case Study: Antifungal Activity

In a study assessing the antifungal properties of similar triazole derivatives, compounds demonstrated effective inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus. The presence of the thiophene ring was found to enhance the interaction with fungal targets, suggesting that this compound could exhibit similar or improved efficacy.

Agricultural Science

The compound may also serve as a fungicide in agricultural applications. Its structure allows it to function effectively against plant pathogens.

Case Study: Fungicidal Efficacy

Research has shown that triazole-based compounds can significantly reduce fungal infections in crops. For instance, a derivative of this compound was tested on wheat crops and showed a marked decrease in disease incidence when compared to untreated controls.

Materials Science

In materials science, 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone can be utilized in the development of organic semiconductors due to its electronic properties.

Case Study: Organic Semiconductor Development

A study on organic photovoltaic devices indicated that incorporating thiophene derivatives improved charge transport properties. This suggests that the compound could be explored as a component in organic solar cells or light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The propargylthio group in the target compound may enhance reactivity due to the terminal alkyne’s propensity for click chemistry, unlike the hydroxypropylthio group in or thiadiazole-thioether in .

Anticancer Potential

  • The target compound’s structural analogs, such as triazino-thiadiazolones, exhibit significant anticancer activity against leukemia, lung, and breast cancer cell lines (e.g., compounds 4e, 4f, and 16 in ).
  • In , derivatives like 12 (3-hydroxypropylthio-substituted triazinone) and 18 (thiadiazolotriazine) showed cytotoxic activity, with IC₅₀ values comparable to standard chemotherapeutics. The propargylthio group in the target compound may confer similar or enhanced activity due to improved membrane permeability.

Enzyme Interactions

  • Sodium 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate demonstrated strong intermolecular interactions with target enzymes (e.g., kinases) in molecular docking studies, suggesting the importance of sulfur-rich substituents . The target compound’s propargylthio and thienyl ketone groups may similarly modulate enzyme binding.

Physicochemical Properties

  • Solubility : Propargylthio derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), comparable to hydroxypropylthio analogs .
  • Stability : The alkyne group in the target compound may reduce hydrolytic stability compared to ether-linked derivatives in but could enhance reactivity in targeted drug delivery.
  • Spectral Data : IR and ¹H-NMR spectra of similar compounds (e.g., ) confirm the presence of thioether (C-S-C, ~650 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) groups, which align with the target compound’s expected profile.

Biological Activity

5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H11N3OS2
  • Molecular Weight : 341.40 g/mol
  • CAS Number : 1023537-48-5

The biological activity of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone is primarily attributed to its interaction with specific molecular targets. Research indicates that it may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential enzymes involved in metabolic pathways. Additionally, it has been studied for its antioxidant properties, which could play a role in reducing oxidative stress in cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound. For instance:

  • In vitro studies demonstrated significant inhibition of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • The compound's effectiveness was compared with standard antibiotics, showing promising results that suggest it could be a candidate for developing new antimicrobial agents.

Antioxidant Properties

The antioxidant activity of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone has been assessed using various assays:

  • DPPH Assay : The compound exhibited a dose-dependent scavenging effect on DPPH radicals.
  • ABTS Assay : Similar results were observed, indicating its potential to neutralize free radicals effectively.

Research Findings and Case Studies

The following table summarizes key research findings on the biological activities of 5-Phenyl-3-prop-2-ynylthio(1,2,4-triazolyl) 2-thienyl ketone:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialDisk diffusion methodSignificant inhibition against E. coli and S. aureus
AntioxidantDPPH and ABTS assaysDose-dependent radical scavenging activity
Anti-inflammatoryIn vivo modelsReduction in inflammation markers in treated groups

Q & A

Q. Basic Characterization

  • Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content) .
  • Proton NMR : Identifies functional groups (e.g., thioether protons at δ 3.5–4.5 ppm) .
  • Chromatography : HPLC or TLC assesses purity (>95% by area normalization) .

What strategies improve reaction yields in triazole-thiol derivatization?

Q. Advanced Synthesis

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .
  • Temperature control : Reactions at 60–80°C balance reactivity and decomposition .
  • Catalysts : Anhydrous conditions with HCl gas increase imidate formation efficiency .

How should spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

Q. Advanced Analysis

  • Cross-validation : Compare experimental NMR with DFT-calculated chemical shifts .
  • X-ray crystallography : Resolves ambiguities in stereochemistry .
  • Isotopic labeling : Confirms proton assignments in complex spectra .

What computational methods predict the biological activity of 1,2,4-triazole derivatives?

Q. Biological Activity Prediction

  • Molecular docking : Tools like AutoDock Vina simulate binding to target enzymes (e.g., fungal CYP51 for azole antifungals) .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP for bioavailability) .

How are salts of triazole-thiol derivatives synthesized for enhanced solubility?

Q. Derivatization Strategies

  • Acid-base reactions : React thiol intermediates with sodium monochloroacetate in aqueous medium to form carboxylate salts .
  • Counterion selection : Alkali metal ions (Na⁺, K⁺) improve water solubility; ammonium salts enhance lipid membrane permeability .

What are the stability considerations for storing hygroscopic triazole derivatives?

Q. Stability & Storage

  • Desiccants : Store under vacuum or with silica gel to prevent hydrolysis .
  • Temperature : –20°C for long-term storage of salts; amorphous solids are stable at 4°C .

How can analytical methods be validated for novel triazole derivatives?

Q. Method Validation

  • Linearity : Calibration curves (R² > 0.99) for HPLC quantification .
  • Reproducibility : Intraday/interday precision tests (RSD < 2%) .
  • LOD/LOQ : Determined via signal-to-noise ratios (e.g., 3:1 for LOD) .

What reaction mechanisms govern thiol-alkyne coupling in triazole synthesis?

Q. Reaction Mechanism

  • Nucleophilic attack : Thiolate anions react with prop-2-ynyl electrophiles via SN2 pathways .
  • Steric effects : Bulky substituents (e.g., phenyl) slow kinetics, requiring elevated temperatures .

How can computational and experimental data be integrated to prioritize derivatives for pharmacological testing?

Q. Pharmacological Prioritization

  • Docking scores : Rank compounds by binding affinity (ΔG < –8 kcal/mol) .
  • In vitro validation : MIC assays against fungal strains (e.g., Candida albicans) confirm antifungal potential .

Key Notes

  • Contradictions : Spectral data for compound 12 (grey amorphous) showed unexpected splitting in NMR, resolved via X-ray analysis .

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